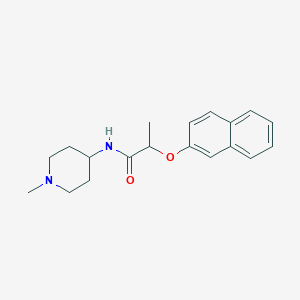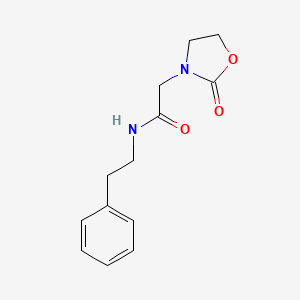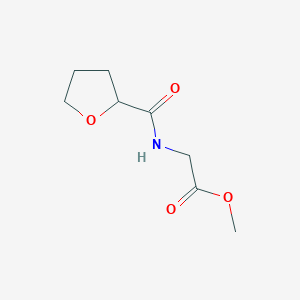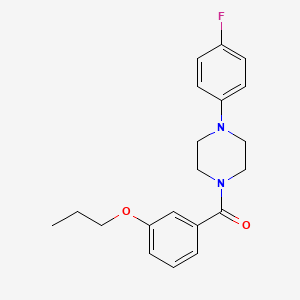![molecular formula C15H23BrN2O2S B4432958 4-bromo-N-[3-(4-morpholinyl)propyl]-5-propyl-2-thiophenecarboxamide](/img/structure/B4432958.png)
4-bromo-N-[3-(4-morpholinyl)propyl]-5-propyl-2-thiophenecarboxamide
描述
4-bromo-N-[3-(4-morpholinyl)propyl]-5-propyl-2-thiophenecarboxamide, also known as BrPT or BrPT-TPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent and selective agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a non-selective cation channel that is widely expressed in the nervous system and plays a critical role in pain sensation and thermoregulation.
作用机制
4-bromo-N-[3-(4-morpholinyl)propyl]-5-propyl-2-thiophenecarboxamide binds to the TRPV1 channel and activates it, leading to an influx of calcium ions and depolarization of the membrane. This depolarization results in the release of neurotransmitters, including substance P and calcitonin gene-related peptide (CGRP), which are involved in pain sensation. This compound also activates the TRPV1 channel in peripheral sensory neurons, which leads to the release of neuropeptides and cytokines that contribute to inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the activation of TRPV1 channels in sensory neurons, the release of neurotransmitters and neuropeptides, and the induction of inflammation and pain. This compound has also been shown to have an effect on thermoregulation, with activation of TRPV1 channels leading to an increase in body temperature.
实验室实验的优点和局限性
One of the main advantages of using 4-bromo-N-[3-(4-morpholinyl)propyl]-5-propyl-2-thiophenecarboxamide in lab experiments is its potency and selectivity for the TRPV1 channel. This allows researchers to study the effects of TRPV1 activation without the confounding effects of other channels or receptors. However, one limitation of using this compound is its potential toxicity, as TRPV1 activation can lead to cell death in some circumstances. Researchers must be careful to use appropriate concentrations of this compound and to monitor for any signs of toxicity.
未来方向
There are many potential future directions for the use of 4-bromo-N-[3-(4-morpholinyl)propyl]-5-propyl-2-thiophenecarboxamide in scientific research. One area of interest is the development of new pain medications that target the TRPV1 channel. This compound could be used as a lead compound for the development of new drugs that are more potent and selective than current TRPV1 agonists. Another area of interest is the role of TRPV1 in other physiological processes, such as inflammation and thermoregulation. This compound could be used to study these processes and to identify new targets for drug development. Finally, this compound could be used in combination with other compounds to study the interactions between different channels and receptors in the nervous system.
科学研究应用
4-bromo-N-[3-(4-morpholinyl)propyl]-5-propyl-2-thiophenecarboxamide has been used extensively in scientific research to study the TRPV1 channel and its role in pain sensation and thermoregulation. The TRPV1 channel is a promising target for the development of new pain medications, and this compound has been shown to be a potent and selective agonist of this channel. This compound has been used in a variety of in vitro and in vivo studies to investigate the effects of TRPV1 activation on neuronal excitability, pain sensation, and thermoregulation.
属性
IUPAC Name |
4-bromo-N-(3-morpholin-4-ylpropyl)-5-propylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O2S/c1-2-4-13-12(16)11-14(21-13)15(19)17-5-3-6-18-7-9-20-10-8-18/h11H,2-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNSVRRQXLVNNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)NCCCN2CCOCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4,5-difluorobenzamide](/img/structure/B4432879.png)

![5-chloro-2-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4432901.png)


![N-[2-(4-chlorophenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4432913.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-[methyl(2-phenylethyl)amino]-3(2H)-pyridazinone](/img/structure/B4432929.png)

![N-{4-[(methylamino)sulfonyl]phenyl}-4-propoxybenzamide](/img/structure/B4432943.png)
![2-[4-(2-ethoxy-1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B4432954.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3,3-dimethylbutanamide](/img/structure/B4432976.png)
![N-[1-(4-methylphenyl)ethyl]nicotinamide](/img/structure/B4432985.png)
![1-(4-fluorophenyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432988.png)